![molecular formula C11H19N3S B1523134 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane CAS No. 1094643-90-9](/img/structure/B1523134.png)
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane
説明
1-(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane is a heterocyclic compound, which is a derivative of 1,4-diazepane. It is a five-membered ring containing two nitrogen atoms and one sulfur atom. 1-(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess several interesting properties such as antimicrobial activity, anticancer activity, and antioxidant activity.
科学的研究の応用
Antioxidant Applications
Thiazole derivatives have been recognized for their antioxidant properties. They can neutralize free radicals and prevent oxidative stress, which is a factor in the development of chronic diseases such as cancer and heart disease . The specific structure of “1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane” may contribute to its efficacy as an antioxidant, potentially making it a candidate for further research in the development of novel antioxidant therapies.
Analgesic and Anti-inflammatory Applications
Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities . This makes them valuable in the development of new pain relief medications. The diazepane moiety in the compound could enhance these properties, suggesting a potential for creating more effective treatments for conditions involving pain and inflammation.
Antimicrobial and Antifungal Applications
Thiazole derivatives are known to possess antimicrobial and antifungal activities . This compound could be explored for its potential use in treating bacterial and fungal infections, with the possibility of it being developed into a new class of antibiotics or antifungals.
Antiviral Applications
The thiazole ring has been associated with anti-HIV activity . Research into “1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane” could uncover new antiviral agents, particularly against HIV, offering a new avenue for therapeutic intervention.
Diuretic Applications
Thiazoles have been reported to exhibit diuretic activity . This compound could be investigated for its potential to promote the excretion of excess fluids in the body, which is beneficial in conditions like hypertension and edema.
Anticonvulsant and Neuroprotective Applications
Thiazole derivatives have shown promise as anticonvulsants and neuroprotective agents . The unique structure of this compound might provide insights into the development of new drugs for neurological disorders, such as epilepsy and neurodegenerative diseases.
Antitumor and Cytotoxic Applications
Some thiazole derivatives have demonstrated potent effects on human tumor cell lines . “1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane” could be a candidate for anticancer drug development, with the potential to target specific cancer cells while minimizing side effects.
Applications in Drug Design and Discovery
Due to the broad range of biological activities exhibited by thiazole derivatives, this compound could play a significant role in drug design and discovery . Its structure could be modified to enhance its activity and specificity, leading to the creation of new drugs with improved therapeutic profiles.
特性
IUPAC Name |
4-(1,4-diazepan-1-ylmethyl)-2-ethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-2-11-13-10(9-15-11)8-14-6-3-4-12-5-7-14/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTZNJXBZGPXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)

![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)
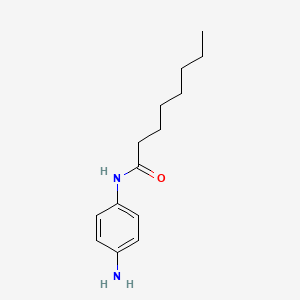
![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)
![5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1523061.png)
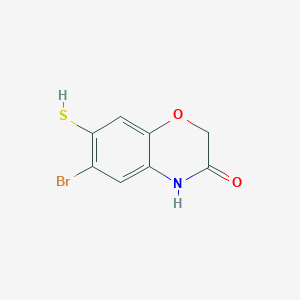
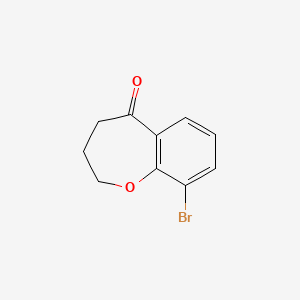
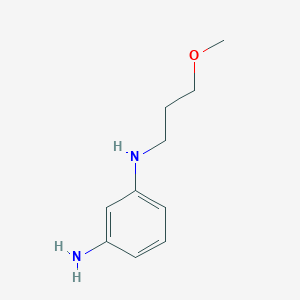
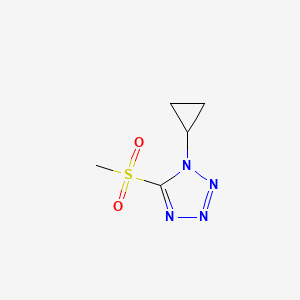
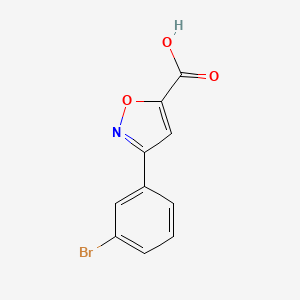


![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)